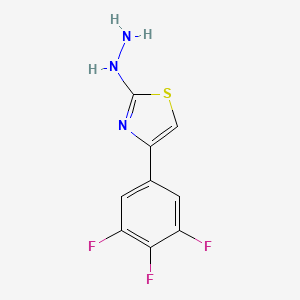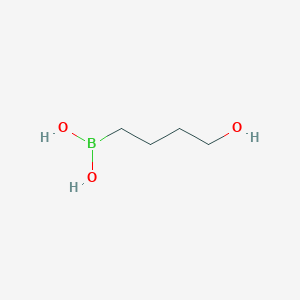
(4-Hydroxybutyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxybutyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a four-carbon chain with a hydroxyl group at the terminal position
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Hydroxybutyl)boronic acid can be synthesized through several methods. One common approach involves the hydroboration of 4-butyn-1-ol, followed by oxidation. The reaction typically employs a borane reagent such as borane-tetrahydrofuran (BH3-THF) complex, which adds across the triple bond of 4-butyn-1-ol to form the corresponding boronic ester. Subsequent oxidation with hydrogen peroxide (H2O2) or sodium perborate (NaBO3) yields this compound .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include crystallization or chromatography techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: (4-Hydroxybutyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), sodium perborate (NaBO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Boronic esters, borates
Reduction: Borane derivatives
Substitution: Ethers, esters
Scientific Research Applications
(4-Hydroxybutyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: this compound is used in the production of advanced materials, such as polymers and hydrogels, which exhibit unique properties like self-healing and glucose sensitivity
Mechanism of Action
The mechanism of action of (4-Hydroxybutyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug delivery. The boronic acid group interacts with cis-diols to form cyclic boronate esters, which can be used for the selective recognition and binding of biomolecules .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Comparison: (4-Hydroxybutyl)boronic acid is unique due to its hydroxyl-functionalized butyl chain, which imparts distinct reactivity and solubility properties compared to other boronic acids. For example, phenylboronic acid is more commonly used in Suzuki-Miyaura coupling reactions, while this compound’s hydroxyl group allows for additional functionalization and applications in biological systems .
Properties
Molecular Formula |
C4H11BO3 |
|---|---|
Molecular Weight |
117.94 g/mol |
IUPAC Name |
4-hydroxybutylboronic acid |
InChI |
InChI=1S/C4H11BO3/c6-4-2-1-3-5(7)8/h6-8H,1-4H2 |
InChI Key |
XYBHEWURBREBST-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCCO)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


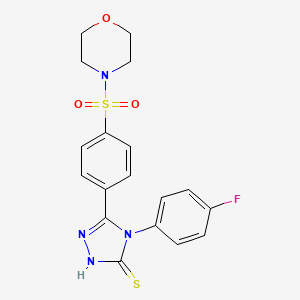
![3-iodo-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15052656.png)
![1-[(4-methoxyphenyl)methyl]-1H,4H,5H,6H,7H,8H-pyrazolo[3,4-b]azepin-4-one](/img/structure/B15052659.png)
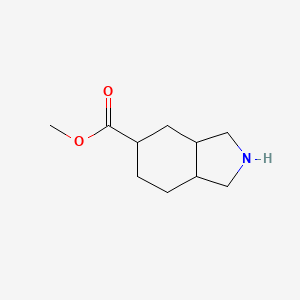
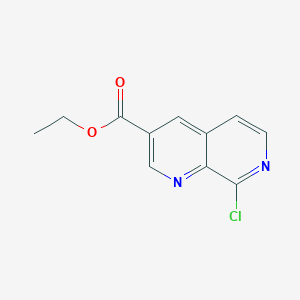
![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-(4-chlorophenyl)furan-2-yl)methanone](/img/structure/B15052679.png)


![7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15052694.png)
![[1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl-](/img/structure/B15052704.png)
![2-(3-Methoxyphenyl)-4-((S)-piperidin-3-ylamino)thieno[3,2-C]pyridine-7-carboxamide](/img/structure/B15052716.png)
![3,5-Dimethylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15052723.png)
![4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15052737.png)
